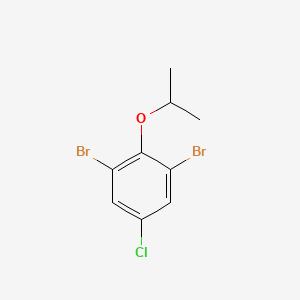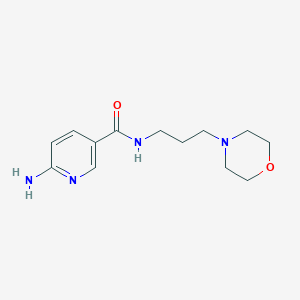
6-amino-N-(3-morpholinopropyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-N-(3-morpholinopropyl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of nicotinamide, which is known for its role in biological systems, particularly in redox reactions and as a precursor to NAD+ and NADP+.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(3-morpholinopropyl)nicotinamide typically involves the reaction of 6-aminonicotinamide with 3-morpholinopropylamine. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-N-(3-morpholinopropyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
6-amino-N-(3-morpholinopropyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving NAD+ and NADP+.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-amino-N-(3-morpholinopropyl)nicotinamide involves its interaction with NADP±dependent enzymes, particularly glucose-6-phosphate dehydrogenase (G6PD). By inhibiting G6PD, the compound leads to ATP depletion and increased reactive oxygen species (ROS) levels, which can induce cell death in cancer cells . This mechanism makes it a potential candidate for combination therapy with DNA-crosslinking agents like cisplatin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-aminonicotinamide: A precursor to 6-amino-N-(3-morpholinopropyl)nicotinamide, known for its role as a G6PD inhibitor.
3-morpholinopropylamine: A related compound used in the synthesis of various derivatives.
Nicotinamide: A well-known compound involved in NAD+ and NADP+ synthesis.
Uniqueness
This compound is unique due to its combined structural features of nicotinamide and morpholine, which confer distinct biological activities. Its ability to inhibit G6PD and deplete ATP levels sets it apart from other similar compounds, making it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
827588-12-5 |
|---|---|
Molekularformel |
C13H20N4O2 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
6-amino-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O2/c14-12-3-2-11(10-16-12)13(18)15-4-1-5-17-6-8-19-9-7-17/h2-3,10H,1,4-9H2,(H2,14,16)(H,15,18) |
InChI-Schlüssel |
KZDTYRCQGJVYPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNC(=O)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one](/img/structure/B14015181.png)
![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
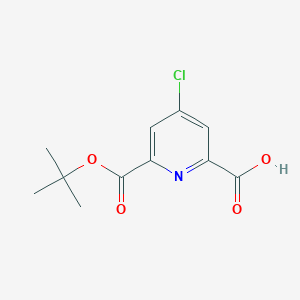
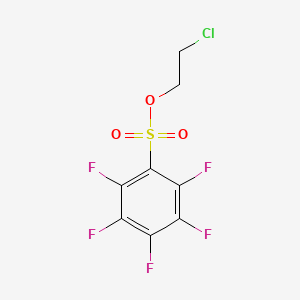
![(5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14015211.png)
![1-[Butoxy(phenyl)methyl]piperidine](/img/structure/B14015215.png)
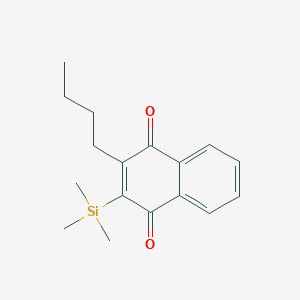

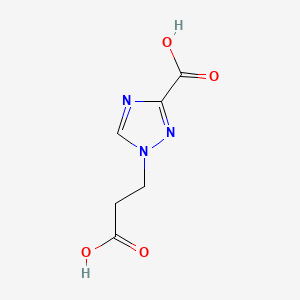

![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate](/img/structure/B14015237.png)
